1,5-Difluoro-2-methyl-3-nitrobenzene
Overview
Description
1,5-Difluoro-2-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
1,5-Difluoro-2-methyl-3-nitrobenzene can be synthesized through several methods:
Direct Nitration: This involves the nitration of 1,5-difluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,5-Difluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate.
Major products formed from these reactions include 1,5-difluoro-2-methyl-3-aminobenzene and 1,5-difluoro-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1,5-Difluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-difluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The nitro group activates the benzene ring towards electrophilic substitution reactions, making it a useful intermediate in organic synthesis.
Reduction: The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds.
Comparison with Similar Compounds
1,5-Difluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1,3-Difluoro-2-methyl-5-nitrobenzene: This compound has a similar structure but differs in the position of the nitro group, which can affect its reactivity and applications.
2,5-Difluoronitrobenzene:
1,3-Difluoro-5-methyl-2-nitrobenzene: Similar to this compound but with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,5-difluoro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCMMRPNZCHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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